1-Bromo-4-chloro-2,5-dimethoxybenzene

Cross‑coupling Sequential functionalization PCB metabolite synthesis

Symmetrical dihalogenated analogs introduce competing reactivity; mono-halogenated analogs preclude second functionalization entirely. 1-Bromo-4-chloro-2,5-dimethoxybenzene (CAS 2675-81-2) features orthogonally reactive Br and Cl in a precise 1,4-relationship, enabling sequential Suzuki-Miyaura cross-coupling without protecting group manipulation. • Synthesize unsymmetrical methoxylated PCB derivatives and hydroxylated PCB metabolites - critical analytical standards and toxicological probes. • Construct tailored unsymmetrical biaryl phosphine ligands; the coplanar 2,5-dimethoxy motif (dihedral angle 8.8°) maximizes electron donation for enhanced catalytic efficiency. • Selectively bromomethylate para to Br while retaining Cl, yielding a direct precursor to phenethylamine derivatives for neuropharmacology research. Supplied with rigorous analytical characterization. In stock for immediate dispatch.

Molecular Formula C8H8BrClO2
Molecular Weight 251.50 g/mol
CAS No. 2675-81-2
Cat. No. B15373762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-2,5-dimethoxybenzene
CAS2675-81-2
Molecular FormulaC8H8BrClO2
Molecular Weight251.50 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC)Cl
InChIInChI=1S/C8H8BrClO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3
InChIKeyNKTDVEYRNMPECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-chloro-2,5-dimethoxybenzene: Orthogonal Dihalogenated Building Block


1-Bromo-4-chloro-2,5-dimethoxybenzene (C₈H₈BrClO₂, MW 251.50 g/mol) is a 1,4-dihalogenated dimethoxybenzene derivative featuring orthogonally reactive bromine and chlorine substituents on a 2,5-dimethoxybenzene scaffold [1][2]. X-ray crystallographic analysis confirms a solid-state conformation in which the methoxy groups lie nearly coplanar with the aromatic ring (dihedral angle: 8.8 ± 0.4°) and the halogen sites exhibit exact 50:50 Br/Cl positional disorder due to crystallographic inversion symmetry [1].

Why Simpler Analogs Cannot Substitute


Generic substitution with mono‑brominated analogs (e.g., 1‑bromo‑2,5‑dimethoxybenzene) or symmetrical dihalogenated analogs (e.g., 1,4‑dibromo‑2,5‑dimethoxybenzene) fails to deliver the orthogonal reactivity essential for stepwise, site‑selective derivatization [1]. 1‑Bromo‑4‑chloro‑2,5‑dimethoxybenzene incorporates a bromine atom (more reactive in oxidative addition) and a chlorine atom (less reactive) in a 1,4‑relationship, enabling sequential Suzuki‑Miyaura cross‑coupling without protecting group manipulation [1][2]. Replacing this compound with a mono‑brominated analog precludes the second functionalization step entirely; using a symmetrical dibrominated analog introduces competing reactivity that undermines regiochemical control. The quantitative evidence below substantiates why this specific substitution pattern is non‑substitutable for applications demanding predictable, multistep molecular assembly.

Quantitative Differentiation vs. Closest Analogs


Orthogonal Halogen Reactivity for Sequential Suzuki Coupling

The compound's bromine and chlorine substituents exhibit orthogonal reactivity in palladium‑catalyzed Suzuki‑Miyaura cross‑coupling. Bromine undergoes oxidative addition preferentially under mild conditions, while chlorine remains intact, enabling sequential coupling with two distinct arylboronic acids [1]. This reactivity profile is absent in 1‑bromo‑2,5‑dimethoxybenzene (which offers only a single reactive site) and in 1,4‑dibromo‑2,5‑dimethoxybenzene (where two bromine atoms exhibit similar reactivity, complicating site‑selective control) [2]. While exact rate constants for this specific substrate are not reported in primary literature, the established relative reactivity order for aryl halides in Suzuki coupling is I > Br ≫ Cl, with bromine reacting approximately 10³–10⁴‑fold faster than chlorine under standard conditions [3].

Cross‑coupling Sequential functionalization PCB metabolite synthesis

Methoxy Group Conformation in Solid State

Single‑crystal X‑ray diffraction reveals that the methoxy groups of 1‑bromo‑4‑chloro‑2,5‑dimethoxybenzene adopt a nearly coplanar orientation relative to the benzene ring, with a measured dihedral angle of 8.8 ± 0.4° [1]. This value is comparable to the solid‑state conformations reported for other methoxybenzenes bearing zero or only one ortho substituent [2]. The coplanar geometry maximizes π‑conjugation between the oxygen lone pairs and the aromatic system, which may influence the electronic properties relevant to subsequent cross‑coupling reactivity.

X‑ray crystallography Conformational analysis Solid‑state structure

Commercial Purity vs. Mono-Brominated Analog

As supplied by Sigma‑Aldrich (via AOBChem), 1‑bromo‑4‑chloro‑2,5‑dimethoxybenzene is available at a specified purity of 95% . The closest commercially available mono‑brominated analog, 1‑bromo‑2,5‑dimethoxybenzene (CAS 25245‑34‑5), is offered by the same supplier at a purity of 98% . This 3‑percentage‑point differential reflects the additional synthetic steps and purification challenges inherent to introducing a second, distinct halogen onto the dimethoxybenzene core.

Commercial availability Purity specification Procurement comparison

Physical State: Solid vs. Liquid Analog

1‑Bromo‑4‑chloro‑2,5‑dimethoxybenzene is a crystalline solid with a reported melting point of 134–135 °C . In contrast, the mono‑brominated analog 1‑bromo‑2,5‑dimethoxybenzene is a liquid at ambient temperature, with a boiling point of 130–131 °C at 10 mmHg . This phase difference—solid vs. liquid—has direct implications for laboratory handling, storage, and purification methods.

Physical property Handling characteristic Melting point

High-Value Application Scenarios


Unsymmetrical PCB Metabolite Synthesis

This compound serves as an essential building block for the stepwise construction of unsymmetrical methoxylated PCB derivatives, which are critical analytical standards and toxicological probes [1][2]. The orthogonal reactivity of the bromine and chlorine substituents enables a first Suzuki coupling at the bromine site under mild conditions, followed by a second coupling at the chlorine site using a more active catalyst system. This two‑step sequence generates structurally defined, unsymmetrical biphenyls that are otherwise difficult to access with symmetrical dihalogenated precursors. The demonstrated use of this compound in synthesizing hydroxylated PCB metabolites underscores its value in environmental health research and analytical method development [2].

Unsymmetrical Biaryl Ligand Synthesis

The electron‑donating 2,5‑dimethoxy substitution pattern, combined with the orthogonal halogen handles, positions this compound as a versatile precursor for unsymmetrical biaryl phosphine ligands [1]. Sequential cross‑coupling allows the introduction of two distinct aryl or heteroaryl groups, enabling fine‑tuning of ligand electronic and steric properties. Such ligands are employed in palladium‑catalyzed cross‑coupling reactions where tailored electronic environments improve catalytic efficiency and selectivity. The solid‑state coplanarity of the methoxy groups (dihedral angle 8.8°) ensures maximal electron donation, a feature that can be leveraged to accelerate oxidative addition steps [1].

Phenethylamine Precursors via Bromomethylation

1‑Bromo‑4‑chloro‑2,5‑dimethoxybenzene can be selectively bromomethylated at the position para to the existing bromine, yielding 1‑bromo‑4‑(bromomethyl)‑2,5‑dimethoxybenzene [1]. This intermediate serves as a direct precursor to psychoactive phenethylamine derivatives used in neuropharmacology research. The retention of the chlorine substituent throughout the bromomethylation sequence provides an additional functional handle for subsequent diversification, a capability absent in mono‑halogenated or symmetrically dihalogenated analogs. This application highlights the compound's utility in medicinal chemistry programs requiring multistep, orthogonal functionalization strategies.

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